Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1373502-94-3 . It has a molecular weight of 235.27 . The IUPAC name for this compound is tert-butyl 3,3-difluoro-4-methyl-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is1S/C11H19F2NO2/c1-8-5-6-14 (7-11 (8,12)13)9 (15)16-10 (2,3)4/h8H,5-7H2,1-4H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Research has demonstrated the utility of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate derivatives in the synthesis of pharmaceutical intermediates. For example, an efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in developing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550, was proposed. This method highlights the advantages of simple operations and suitability for industrial scale-up due to the high total yield of 80.2% using easily obtained raw materials (Chen Xin-zhi, 2011).
Stereoselective Syntheses
Another study focused on the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, illustrating the compound's role in producing specific isomers crucial for drug development. The research showcases the compound's adaptability in reaction with L-selectride, leading to high yields of cis isomers, which are significant in the development of pharmaceuticals (V. Boev et al., 2015).
Novel Chemical Transformations
Further, the compound has been utilized in exploring novel chemical transformations. For instance, the vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate acted as an acetonyl cation equivalent under acidic conditions, demonstrating its potential in synthesizing complex molecular structures (N. Purkayastha et al., 2010).
Anticancer Drug Synthesis
Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. The research outlined a high-yield synthetic method and its significance in the ongoing development and optimization of anti-tumor inhibitors, showcasing the compound's critical role in medicinal chemistry (Binliang Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYZQNRKAYABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1(F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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